Methyl (2Z)-N-nitro-1,3-dioxoisoindole-2-carboximidothioate is a chemical compound with significant interest in various scientific fields. Its molecular formula is and it has a molecular weight of approximately 266.238 g/mol. The compound is classified under the category of nitro compounds and dioxoisoindoles, which are known for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals.
This compound can be sourced from various chemical suppliers, including LGC Standards and Chemsrc, which provide detailed product specifications and availability information. The unique CAS number for this compound is 138149-96-9, facilitating its identification in scientific literature and databases .
Methyl (2Z)-N-nitro-1,3-dioxoisoindole-2-carboximidothioate is classified as a nitro compound due to the presence of the nitro group (-NO2). It also falls under the category of dioxo compounds because of the two carbonyl groups present in its structure. This classification is significant as it influences the compound's reactivity and potential applications in various chemical reactions.
The synthesis of methyl (2Z)-N-nitro-1,3-dioxoisoindole-2-carboximidothioate typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reagents, conditions (such as temperature and time), and yields are crucial for replicating these synthesis methods but are often proprietary or unpublished in detail.
The molecular structure of methyl (2Z)-N-nitro-1,3-dioxoisoindole-2-carboximidothioate features:
The specific structural representation can be described using SMILES notation: CS(=N/[N+](=O)[O-])N1C(=O)c2ccccc2C1=O .
Key data points include:
Methyl (2Z)-N-nitro-1,3-dioxoisoindole-2-carboximidothioate participates in several key chemical reactions:
Technical details on reaction conditions such as solvents, catalysts, and temperatures are critical for optimizing yields but may vary based on specific experimental setups.
The mechanism of action for methyl (2Z)-N-nitro-1,3-dioxoisoindole-2-carboximidothioate largely depends on its interactions with biological targets:
Data on specific biological targets and pathways affected by this compound are essential for understanding its full pharmacological profile.
While specific density values are not available for methyl (2Z)-N-nitro-1,3-dioxoisoindole-2-carboximidothioate, general physical properties may include:
Key chemical properties include:
Relevant analyses such as spectral data (NMR, IR) provide insights into its structural characteristics but require specific experimental details for interpretation.
Methyl (2Z)-N-nitro-1,3-dioxoisoindole-2-carboximidothioate has potential applications in various scientific fields:
Further research is necessary to fully explore these applications and establish protocols for safe handling and testing in laboratory settings.
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5